molecular formula C22H23ClN2O2S B10985682 4-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one

4-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one

Cat. No.: B10985682
M. Wt: 414.9 g/mol
InChI Key: KMUIWMBGZXKJNJ-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Butanone Chain: The benzothiazole ring is then reacted with a butanone derivative under basic conditions to form the desired intermediate.

    Incorporation of the Piperidine Ring: The intermediate is further reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the butanone chain.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industry, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-yl)-1-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one
  • 4-(1,3-Benzothiazol-2-yl)-1-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]butan-1-one

Uniqueness

The presence of the chlorophenyl group in 4-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one distinguishes it from its analogs. This group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one

InChI

InChI=1S/C22H23ClN2O2S/c23-17-10-8-16(9-11-17)22(27)12-14-25(15-13-22)21(26)7-3-6-20-24-18-4-1-2-5-19(18)28-20/h1-2,4-5,8-11,27H,3,6-7,12-15H2

InChI Key

KMUIWMBGZXKJNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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